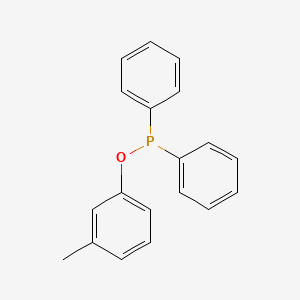
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of three methyl groups attached to the nitrogen atom and an iodide ion. Thiazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide typically involves the reaction of 1,2-thiazole with trimethylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1,2-thiazole+trimethylamine+methyl iodide→N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide
The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or ethanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Corresponding halide salts.
Applications De Recherche Scientifique
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,4-trimethyl-1,3-thiazol-2-amine
- N,N-dimethyl-1,2-thiazol-4-amine
- N-methyl-1,2-thiazol-4-amine
Uniqueness
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in certain reactions, making it valuable in specialized applications .
Propriétés
Numéro CAS |
64527-31-7 |
|---|---|
Formule moléculaire |
C6H11IN2S |
Poids moléculaire |
270.14 g/mol |
Nom IUPAC |
trimethyl(1,2-thiazol-4-yl)azanium;iodide |
InChI |
InChI=1S/C6H11N2S.HI/c1-8(2,3)6-4-7-9-5-6;/h4-5H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
CUANMNSPQOGVJM-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=CSN=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



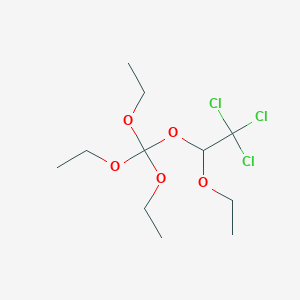
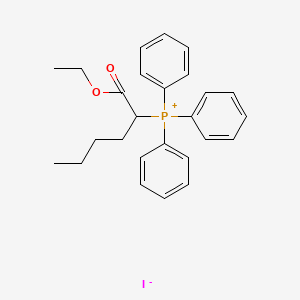
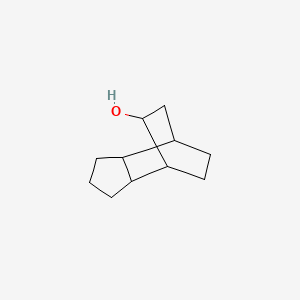
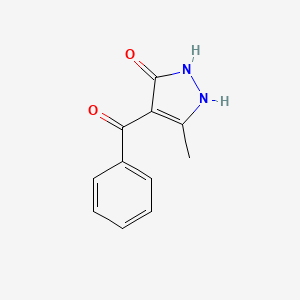


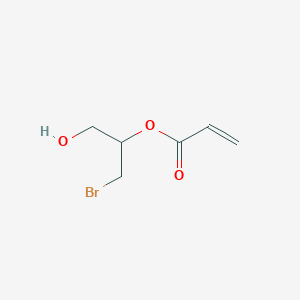
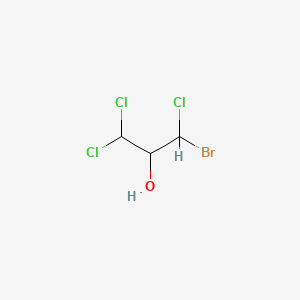
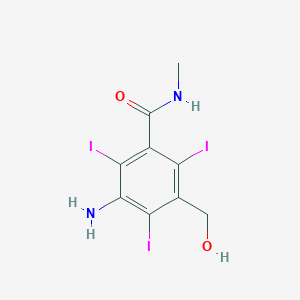
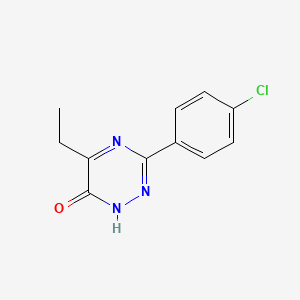
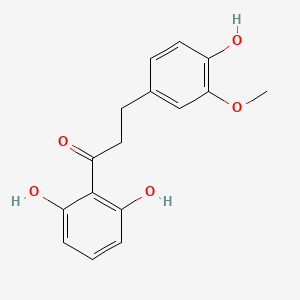
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
